molecular formula C10H11ClO3 B11756304 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one

Cat. No.: B11756304
M. Wt: 214.64 g/mol
InChI Key: PSOKBNGNWKGBDS-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a methoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological and pharmacological effects.

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)ethanol
  • 1-(5-Chloro-2-methoxyphenyl)-3-(5-chloro-2-methylphenyl)urea
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide

Comparison: Compared to similar compounds, 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-one is unique due to its specific structural features and reactivity. The presence of both chloro and methoxy groups on the phenyl ring, along with the methoxyethanone moiety, imparts distinct chemical and biological properties that differentiate it from other related compounds.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methoxyethanone

InChI

InChI=1S/C10H11ClO3/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5H,6H2,1-2H3

InChI Key

PSOKBNGNWKGBDS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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